6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine core, a furan ring, and a quinazolinone moiety. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method involves the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethioamides and 4-methylmorpholine . This reaction affords the desired compound via the exchange of CH acid components.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and quinazolinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction can produce amino derivatives.
Scientific Research Applications
6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio (seleno)lates
- 3-aryl (hetaryl)-2-cyanoprop-2-enethioamides
Uniqueness
What sets 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile apart from similar compounds is its unique combination of functional groups and structural motifs. This makes it a versatile molecule for various chemical reactions and applications, particularly in the fields of medicinal chemistry and materials science .
Properties
IUPAC Name |
6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N8O2/c22-8-14-15(9-23)27-20-17(25-14)16(18(24)29(20)10-11-4-3-7-31-11)19-26-13-6-2-1-5-12(13)21(30)28-19/h1-7H,10,24H2,(H,26,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVKVONHLAQIST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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